1,5-Heptadien-3-one, (Z)-
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Overview
Description
1,5-Heptadien-3-one, (Z)- is an organic compound with the molecular formula C7H10O It is a conjugated diene with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Heptadien-3-one, (Z)- can be synthesized through several methods. One common approach involves the photochemical rearrangement of 3,3,6-trimethyl-1,5-heptadien-4-one . This method typically requires specific reaction conditions, including the use of light to induce the rearrangement.
Industrial Production Methods
While specific industrial production methods for 1,5-Heptadien-3-one, (Z)- are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,5-Heptadien-3-one, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,5-Heptadien-3-one, (Z)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Heptadien-3-one, (Z)- involves its interaction with specific molecular targets. For example, studies have shown that the compound can inhibit certain enzymes, such as TEM-1 β-lactamase and penicillin-binding proteins . These interactions are mediated through the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1,7-Diphenyl-1,4-heptadien-3-one: This compound has similar structural features but includes phenyl groups, which can influence its chemical properties and biological activities.
3,3,6-Trimethyl-1,5-heptadien-4-one: Another structurally related compound that undergoes similar photochemical rearrangements.
Uniqueness
1,5-Heptadien-3-one, (Z)- is unique due to its specific conjugated diene structure and the presence of a ketone functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(5Z)-hepta-1,5-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-5H,2,6H2,1H3/b5-3- |
InChI Key |
NKXFVAPTUXWTDT-HYXAFXHYSA-N |
Isomeric SMILES |
C/C=C\CC(=O)C=C |
Canonical SMILES |
CC=CCC(=O)C=C |
Origin of Product |
United States |
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